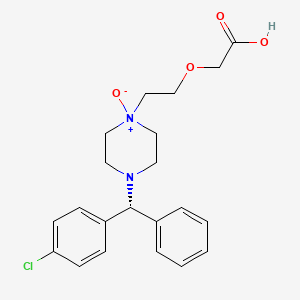

(R)-西替利嗪N-氧化物

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

an impurity of cetirizine

科学研究应用

有机催化

(R)-西替利嗪N-氧化物: 已被探索用于有机催化。这种应用利用了该化合物作为有机反应催化剂的能力,这在不对称合成中特别有用。 (R)-西替利嗪N-氧化物的手性性质可以使对映体富集产物的选择性形成,这对制药行业至关重要 {svg_1}.

杂环合成

该化合物的独特结构使其成为合成多种功能化的N-杂环的宝贵中间体。 这些杂环是许多药物的基本结构,(R)-西替利嗪N-氧化物的N-氧化物部分可以促进这些复杂分子的构建 {svg_2}.

氧化反应

(R)-西替利嗪N-氧化物可以在各种化学反应中用作氧化剂。已知其N-氧化物基团会改变母体碱的反应性,使其更容易受到亲核和亲电攻击。 这种性质被利用在氧化反应中,其中底物需要特定的氧化态 {svg_3}.

材料科学

在材料科学中,(R)-西替利嗪N-氧化物可用于改变材料的表面性能。 例如,它可以参与生产洗涤剂、肥皂、牙膏、洗发水和化妆品,其中N-氧化物的表面活性剂性能具有优势 {svg_4}.

生物医学应用

(R)-西替利嗪N-氧化物有可能用于生物医学应用,特别是在生物陶瓷材料的开发中。 其结构特性可能有助于生物模拟支架的机械强度、生物相容性和化学稳定性 {svg_5}.

抗癌活性

对N-氧化物抗癌特性的研究表明,(R)-西替利嗪N-氧化物可能对各种癌细胞表现出活性。 其干扰细胞过程的能力使其成为癌症治疗研究的候选药物 {svg_6}.

抗菌和抗氧化剂

N-氧化物的抗菌和抗氧化活性已得到充分证明,(R)-西替利嗪N-氧化物可以针对这些特性进行研究。 它可能有助于对抗细菌感染并抵御氧化应激 {svg_7}.

生物传感

最后,(R)-西替利嗪N-氧化物可能在生物传感方面有应用。 其化学结构可能使其能够与生物物种(如葡萄糖)相互作用,使其在开发灵敏的生物传感器方面有用 {svg_8}.

生物活性

Levocetirizine N-oxide is an active metabolite of levocetirizine, primarily recognized for its antihistaminic properties. This article explores the biological activity of Levocetirizine N-oxide, focusing on its pharmacological effects, mechanisms of action, and clinical implications based on diverse research findings.

Overview of Levocetirizine and Its Metabolite

Levocetirizine is a third-generation antihistamine that selectively antagonizes the H1 receptor, effectively treating allergic conditions such as allergic rhinitis and chronic urticaria. Its pharmacological profile includes rapid absorption and high protein binding (approximately 96%) in plasma, with a half-life ranging from 7 to 10 hours . The metabolism of levocetirizine primarily occurs through oxidative pathways, leading to several metabolites, including Levocetirizine N-oxide, which exhibits significant biological activity.

Levocetirizine N-oxide functions by inhibiting the H1 receptor, thereby preventing histamine-induced effects such as smooth muscle contraction and increased vascular permeability. This mechanism is crucial in alleviating symptoms associated with allergic reactions . The compound also stabilizes mast cell membranes and inhibits eosinophil and basophil activation, further contributing to its anti-inflammatory effects .

Antioxidant Properties

Research indicates that Levocetirizine N-oxide possesses notable antioxidant activities. In a study examining its effects on lipopolysaccharide (LPS)-induced lung injury in rats, levocetirizine pretreatment significantly reduced oxidative stress markers such as malondialdehyde levels while enhancing superoxide dismutase activity . This suggests a protective role against oxidative damage in inflammatory conditions.

Clinical Efficacy

Levocetirizine has demonstrated efficacy in various clinical settings:

- Allergic Rhinitis : Clinical trials have shown that levocetirizine significantly improves symptoms of seasonal and perennial allergic rhinitis compared to placebo. Patients reported enhanced quality of life metrics post-treatment .

- Chronic Idiopathic Urticaria : In a controlled study involving patients with chronic idiopathic urticaria, those treated with levocetirizine experienced a marked reduction in pruritus severity and overall symptom relief compared to placebo .

- Persistent Allergic Rhinitis : A pilot study indicated that levocetirizine improved symptoms related to persistent allergic rhinitis, including a transient improvement in the sense of smell, correlating with reduced nasal inflammation .

Pharmacokinetics

Levocetirizine N-oxide's pharmacokinetic profile is characterized by rapid absorption and extensive distribution. Following oral administration, peak plasma concentrations occur approximately 0.75 hours post-dose. The bioavailability can be affected by food intake, which may delay absorption but does not significantly alter the overall drug exposure (AUC) .

Data Summary

| Parameter | Levocetirizine | Levocetirizine N-Oxide |

|---|---|---|

| Mechanism of Action | H1 receptor antagonist | H1 receptor antagonist |

| Half-Life | 7–10 hours | Not well-defined |

| Protein Binding | ~96% | Not specified |

| Primary Metabolism | Oxidation | Oxidation |

| Clinical Use | Allergic rhinitis, chronic urticaria | Potentially similar effects |

Case Studies

- Study on LPS-Induced Lung Injury :

- CIRANO Study on Persistent Allergic Rhinitis :

属性

IUPAC Name |

2-[2-[4-[(R)-(4-chlorophenyl)-phenylmethyl]-1-oxidopiperazin-1-ium-1-yl]ethoxy]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25ClN2O4/c22-19-8-6-18(7-9-19)21(17-4-2-1-3-5-17)23-10-12-24(27,13-11-23)14-15-28-16-20(25)26/h1-9,21H,10-16H2,(H,25,26)/t21-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVDOUUOLLFEMJQ-OAQYLSRUSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C[N+](CCN1C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl)(CCOCC(=O)O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[N+](CCN1[C@H](C2=CC=CC=C2)C3=CC=C(C=C3)Cl)(CCOCC(=O)O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25ClN2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

442863-80-1 |

Source

|

| Record name | Levocetirizine N-oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0442863801 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | LEVOCETIRIZINE N-OXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3937I0I7JC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。